molecular formula C21H17F3N4O3 B11032383 N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide

Cat. No.: B11032383
M. Wt: 430.4 g/mol
InChI Key: XWUFOFGJTXEUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a quinoline carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide typically involves multiple steps. The process begins with the preparation of the benzimidazole moiety, which can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives . The quinoline carboxamide structure is then introduced through a series of condensation reactions, often involving the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step reactions required. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity, while the quinoline structure can interact with DNA or proteins, affecting their function . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide is unique due to its combination of benzimidazole and quinoline moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H17F3N4O3

Molecular Weight

430.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C21H17F3N4O3/c22-21(23,24)31-12-7-8-15-13(10-12)19(29)14(11-26-15)20(30)25-9-3-6-18-27-16-4-1-2-5-17(16)28-18/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,25,30)(H,26,29)(H,27,28)

InChI Key

XWUFOFGJTXEUGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.